tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LCZ696 Intermediate is a key compound in the synthesis of LCZ696, a first-in-class angiotensin receptor neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the multi-step synthesis process of LCZ696, ensuring the final product’s efficacy and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of LCZ696 Intermediate involves several steps:
Introduction of a Hydroxy Protective Group: The first step involves introducing a hydroxy protective group to the starting material.
Oxidation Reaction: The intermediate undergoes an oxidation reaction using pyridinium chlorochromate or Swern oxidation process.
Hydrogenation: The intermediate is subjected to hydrogenation in the presence of a transition-metal catalyst and chiral ligand.
Coupling Reaction: The intermediate is coupled with a phenyl Grignard reagent.
Reduction: The intermediate is reduced using potassium borohydride.
Industrial Production Methods
The industrial production of LCZ696 Intermediate involves optimizing the reaction conditions to ensure high yield and product quality. The process includes:
Heat Insulation Reaction: Conducted at specific temperatures to ensure the stability of the intermediate.
Decolorization: Using activated carbon to remove impurities.
Catalytic Hydrogenation: Using palladium on carbon as a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
LCZ696 Intermediate undergoes various chemical reactions, including:
Oxidation: Using pyridinium chlorochromate or Swern oxidation process.
Reduction: Using potassium borohydride.
Substitution: Involving sulfonyl chloride and phenyl Grignard reagent.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Swern oxidation process.
Reduction: Potassium borohydride.
Substitution: Sulfonyl chloride, phenyl Grignard reagent.
Major Products Formed
The major products formed from these reactions include:
Wissenschaftliche Forschungsanwendungen
LCZ696 Intermediate has several scientific research applications:
- Chemistry : Used in the synthesis of LCZ696, a combination drug for heart failure .
- Biology : Studied for its role in inhibiting neprilysin and angiotensin receptor .
- Medicine : Integral in the development of LCZ696, which has shown efficacy in treating heart failure with reduced ejection fraction .
- Industry : Used in large-scale production of LCZ696, ensuring high yield and product quality .
Wirkmechanismus
LCZ696 Intermediate contributes to the mechanism of action of LCZ696 by:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Valsartan : An angiotensin receptor blocker used in the treatment of hypertension .
- Sacubitril : A neprilysin inhibitor used in combination with valsartan .
Uniqueness
LCZ696 Intermediate is unique due to its dual inhibition mechanism, targeting both neprilysin and angiotensin receptor. This dual action provides superior efficacy in treating heart failure compared to using valsartan or sacubitril alone .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.